2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide
Overview
Description
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H12FN3O2S It is characterized by the presence of a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.
Coupling Reaction: The key step involves a coupling reaction between 2-fluoro-5-methylaniline and 3-chloropyridine-2-sulfonamide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate, in a solvent like dimethylformamide (DMF), at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and sulfonamide groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in biological studies to explore its interactions with various enzymes and receptors, contributing to the understanding of its mechanism of action.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-carbothioamide: Similar in structure but with a carbothioamide group instead of a sulfonamide group.
2-Amino-2-(3-fluoro-5-methoxyphenyl)acetic acid: Contains a fluorinated phenyl group and an amino group, but differs in the presence of a carboxylic acid group.
Uniqueness
2-[(2-Fluoro-5-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its combination of a fluorinated phenyl group, an amino group, and a sulfonamide group attached to a pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(2-fluoro-5-methylanilino)pyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-8-4-5-9(13)10(7-8)16-12-11(19(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFAIBCFKEDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC2=C(C=CC=N2)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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